2-{[4-(4-bromophenyl)-5-(2,3-dimethyl-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-Bromophenyl)-5-(2,3-Dimethyl-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethan-1-one is a complex organic compound that features a unique combination of indole, triazole, and bromophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Bromophenyl)-5-(2,3-Dimethyl-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethan-1-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, typically using bromine or a brominating agent.
Attachment of the Indole Moieties: The indole groups are attached through a series of condensation reactions, often involving indole derivatives and suitable electrophiles.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed through a thiolation reaction, where a thiol group is introduced to the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and sulfanyl moieties.
Reduction: Reduction reactions can occur at the triazole ring and the carbonyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Products may include oxidized indole derivatives and sulfoxides.
Reduction: Reduced triazole derivatives and alcohols.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of indole and triazole derivatives, including their interactions with proteins and nucleic acids.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its structural properties may be explored for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The indole and triazole moieties are known to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound shares the triazole and bromophenyl moieties but differs in the indole and ethanone groups.
4-(4-Bromophenyl)-5-(2,3-Dimethyl-1H-indol-5-yl)-4H-1,2,4-triazole-3-thiol: Similar in structure but lacks the ethanone linkage.
Uniqueness
The uniqueness of 2-{[4-(4-Bromophenyl)-5-(2,3-Dimethyl-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethan-1-one lies in its combination of indole, triazole, and bromophenyl moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H22BrN5OS |
---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-(2,3-dimethyl-1H-indol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C28H22BrN5OS/c1-16-17(2)31-25-12-7-18(13-22(16)25)27-32-33-28(34(27)20-10-8-19(29)9-11-20)36-15-26(35)23-14-30-24-6-4-3-5-21(23)24/h3-14,30-31H,15H2,1-2H3 |
InChI Key |
CBPAFEDQNMZLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C3=NN=C(N3C4=CC=C(C=C4)Br)SCC(=O)C5=CNC6=CC=CC=C65)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.